molecular formula C19H22N4O2S B2409663 N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline CAS No. 459200-33-0

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline

Cat. No.: B2409663
CAS No.: 459200-33-0
M. Wt: 370.47
InChI Key: YKCOHQFOGKUPKW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline is an organic compound that features a complex structure with both dimethylamino and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(4-nitrophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for detecting specific biomolecules or in the study of enzyme-substrate interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing compounds with specific biological activities.

Industry

In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    4-Iodobenzoic acid: Another compound with a similar aromatic structure but different substituents.

Uniqueness

What sets N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline apart is its combination of dimethylamino and nitrophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-20(2)16-5-3-15(4-6-16)19(26)22-13-11-21(12-14-22)17-7-9-18(10-8-17)23(24)25/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCOHQFOGKUPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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